molecular formula C15H19N3O4S2 B7141727 N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide

N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide

Cat. No.: B7141727
M. Wt: 369.5 g/mol
InChI Key: KZJBVWQRXLKXOD-UHFFFAOYSA-N
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Description

N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide is a complex organic compound featuring a thiophene ring, a piperazine ring, and a furan ring

Properties

IUPAC Name

N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-24(20,21)16-11-12-4-5-13(22-12)15(19)18-8-6-17(7-9-18)14-3-2-10-23-14/h2-5,10,16H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJBVWQRXLKXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by the introduction of the piperazine ring. The final step involves the sulfonation reaction to introduce the methanesulfonamide group. Common reagents used in these reactions include thiophene, furan, piperazine, and methanesulfonyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and epoxides, respectively.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary amines.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, epoxides, secondary amines, and substituted sulfonamides.

Scientific Research Applications

N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The thiophene and furan rings contribute to the compound’s ability to interact with hydrophobic pockets, while the piperazine ring enhances its binding affinity. The methanesulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(4-pyridin-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide
  • N-[[5-(4-phenylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide
  • N-[[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide

Uniqueness

N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes the compound particularly useful in applications requiring specific electronic interactions, such as in the development of electronic materials and sensors.

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